Isovaleryl-l-carnitine

Descripción

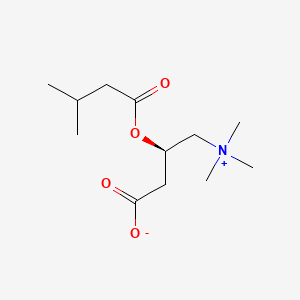

Isovaleryl-L-carnitine (IVC) is an acylcarnitine derived from the esterification of L-carnitine with isovaleric acid, a branched-chain fatty acid originating from L-leucine metabolism. It plays a critical role in mitochondrial β-oxidation by facilitating the transport of fatty acids into mitochondria for energy production . IVC is also implicated in metabolic disorders such as isovaleric acidemia (IVA), where impaired isovaleryl-CoA dehydrogenase activity leads to toxic accumulation of isovaleric acid and its carnitine derivatives . Analytical methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are routinely employed to quantify IVC in biological samples .

Propiedades

IUPAC Name |

(3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQBPDJNUXPEMT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953142 | |

| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31023-24-2 | |

| Record name | Isovalerylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31023-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031023242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALERYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJS2BGX9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Acid Chloride-Mediated Esterification (Patent EP0559625B1)

The patent EP0559625B1 outlines a two-step synthesis for this compound esters, exemplified by the preparation of this compound undecyl ester chloride.

Step 1: Synthesis of this compound Chloride Acid Chloride

this compound chloride (30 g, 0.106 mol) is suspended in 100 ml anhydrous dichloromethane (). Oxalyl chloride (16 ml, 0.095 mol) is added, and the mixture is stirred at room temperature for 6 hours. The reaction yields this compound chloride acid chloride, which is precipitated using anhydrous ethyl ether and washed with acetone.

Step 2: Esterification with Undecyl Alcohol

The acid chloride is reacted with undecyl alcohol in under stirring for 2 hours. The crude product is purified via silica gel chromatography (buffered with 2% ), eluting with -methanol (9:1) to isolate this compound undecyl ester chloride. This method emphasizes scalability, with yields dependent on chromatographic efficiency.

Table 1: Key Reaction Conditions from Patent EP0559625B1

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Acid chloride formation | Oxalyl chloride | Room temp | 6 hours | |

| Esterification | Undecyl alcohol | Room temp | 2 hours | |

| Purification | Silica gel, -MeOH | - | - | - |

Purification and Characterization

Chromatographic Purification

The patent method employs silica gel chromatography with phosphate-buffered eluents to achieve >98% purity. In contrast, the academic protocol relies on differential solubility in ether, yielding lower purity (85–90%) but faster processing.

Analytical Validation

LC-MS/MS Quantification : Acylcarnitines, including this compound, are derivatized to butyl esters using -butanol/acetyl chloride (5% v/v) at 60°C for 20 minutes. Chromatographic separation on a C18 column with 0.005% heptafluorobutyric acid (HFBA) achieves baseline resolution of isomers (e.g., isovaleryl vs. valeryl carnitine).

Quality Control Metrics :

Formulation and Stability

This compound chloride is formulated for in vivo studies using DMSO master stocks (20 mg/ml) diluted with PEG300 and Tween 80. Clear solutions are critical to prevent aggregation, with physical methods (vortexing, sonication) aiding dissolution.

Análisis De Reacciones Químicas

Hydrolysis: Ester Bond Cleavage

The ester bond in IVC undergoes hydrolysis under enzymatic or acidic/basic conditions:

Key Reactions:

-

Enzymatic hydrolysis : Catalyzed by esterases (e.g., liver carboxylesterases), yielding L-carnitine and isovaleric acid .

-

Chemical hydrolysis : Occurs in strong acids (e.g., HCl) or bases (e.g., NaOH), with rates dependent on pH and temperature.

Table 2: Hydrolysis Conditions and Products

| Condition | Catalyst | Products | Application |

|---|---|---|---|

| pH 7.4, 37°C | Plasma esterases | L-carnitine + isovaleric acid | Metabolic clearance |

| 1M HCl, reflux | HCl | L-carnitine + isovaleric acid | Analytical decomposition |

Transesterification: Acyl Group Transfer

IVC participates in transesterification reactions, critical for metabolic interconversions:

-

Lipase-mediated transesterification : In the presence of alcohols (e.g., methanol), IVC’s isovaleryl group is transferred to form methyl isovalerate and free L-carnitine.

-

Mitochondrial carnitine acyltransferases : Catalyze reversible transfer of the isovaleryl group between CoA and carnitine, facilitating fatty acid β-oxidation .

Equation:

Enzymatic Conjugation/Deconjugation in Metabolism

IVC is central to detoxification pathways in isovaleric acidemia (IVA):

-

Conjugation with glycine : Competing with carnitine, isovaleryl-CoA forms isovalerylglycine (IVG) via glycine-N-acylase, excreted in urine .

-

Carnitine shuttle : IVC transports isovaleryl groups into mitochondria for oxidation, preventing toxic accumulation .

Table 3: Metabolite Excretion in IVA Under Therapy

| Therapy | IVC Excretion | IVG Excretion | Total Conjugates |

|---|---|---|---|

| L-carnitine alone | ↑ 50% | ↓ 50% | Moderate |

| Glycine + L-carnitine | ↑ 400% | ↑ 350% | Maximal |

Stability and Degradation

-

Thermal stability : Decomposes above 100°C, with degradation products including trimethylamine and isovaleric acid.

-

Solvent compatibility : Stable in PBS (10 mg/mL), ethanol (25 mg/mL), and DMSO (20 mg/mL) for >1 year at -80°C .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Metabolic Disorders: Isovaleric Acidemia

Overview

Isovaleric acidemia (IVA) is a genetic disorder caused by a deficiency in isovaleryl-CoA dehydrogenase, leading to an accumulation of isovaleric acid. The therapeutic use of IVC has been studied extensively in this context.

Therapeutic Efficacy

- Combination Therapy : Studies indicate that combined therapy with glycine and L-carnitine maximizes the excretion of isovaleryl-CoA conjugates during metabolic stress. In a clinical study involving an 8-year-old patient with IVA, the administration of glycine (250 mg/kg/day) and L-carnitine (100 mg/kg/day) significantly increased urinary excretion of isovalerylcarnitine after a leucine load challenge .

- L-Carnitine Alone : Treatment with L-carnitine alone has proven effective in managing IVA by enhancing the excretion of isovalerylcarnitine while reducing isovalerylglycine levels. This shift indicates that IVC plays a crucial role in metabolizing excess isovaleric acid .

Case Studies

- A notable case involved a patient treated with L-carnitine who demonstrated reduced hospitalizations due to metabolic crises associated with IVA. The treatment facilitated the removal of toxic metabolites effectively, showcasing IVC's potential as a therapeutic agent .

Bone Health and Osteoporosis

Promoting Osteoblast Activity

Research has identified IVC as a promoter of osteoblast proliferation and collagen production, making it relevant for osteoporosis treatment:

- In Vitro Studies : Experimental data reveal that IVC significantly enhances the proliferation and collagen synthesis of human osteoblastic cells compared to standard L-carnitine treatments. Notably, IVC was shown to be effective at doses 10 to 20 times lower than those required for L-carnitine .

- Animal Studies : In pregnant mice subjected to experimentally induced osteoporosis, IVC improved the bone volume/total volume ratio, indicating its potential application in regenerative medicine and bone repair .

Clinical Implications

The findings suggest that IVC could be formulated into medications aimed at preventing fractures and promoting bone healing in post-menopausal women or elderly patients suffering from osteoporosis .

Summary of Findings

The following table summarizes key applications and findings related to Isovaleryl-L-Carnitine:

Mecanismo De Acción

Isovaleryl-l-carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It mimics the effects of leucine by interacting with common molecular targets at the plasma membrane, thereby regulating proteolysis and energy production .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Metabolic Differences

IVC belongs to the short-chain acylcarnitine family, characterized by acyl groups with ≤6 carbon atoms. Key structural and metabolic distinctions from related compounds include:

Key Insight : IVC’s branched-chain structure differentiates it metabolically from straight-chain analogs like valeryl- and propionyl-carnitine. This structural uniqueness links IVC to leucine metabolism and specific disorders like IVA .

Functional and Therapeutic Contrasts

- Anti-Inflammatory Effects: IVC derivatives (ST 687 and ST 1037) significantly reduced serum TNF-α levels in LPS-challenged mice, unlike L-carnitine or propionyl-L-carnitine derivatives. However, none improved survival rates . IVC improved post-LPS recovery (e.g., body weight, temperature) in surviving mice, suggesting unique restorative properties absent in other acylcarnitines .

- Clinical Prognostics: In heart failure (HF) patients, IVC <100 nmol/L independently predicted mortality (HR = 2.1, p<0.05) and rehospitalization (HR = 1.8, p<0.05) when combined with linoleoyl- and succinyl-carnitine . Oleoyl-L-carnitine and stearoyl-L-carnitine enhanced diagnostic accuracy for non-ischemic dilated cardiomyopathy (DCM-HF), but IVC’s prognostic value was unique to mortality risk stratification .

Species-Specific Roles

- Ruminant Metabolism: IVC levels increased 1.87-fold in calves fed high-protein diets, correlating with enhanced growth performance.

Actividad Biológica

Isovaleryl-L-carnitine (Iso-V-LC) is a derivative of L-carnitine, which plays a significant role in cellular metabolism, particularly in the transport of fatty acids into the mitochondria for energy production. This compound has garnered attention for its potential therapeutic applications, especially in relation to bone health and metabolic disorders.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Osteoblast Activity : Iso-V-LC has been shown to promote the proliferation and differentiation of osteoblasts, which are critical for bone formation. Studies indicate that Iso-V-LC is more effective than L-carnitine at lower concentrations, enhancing collagen production and mineralization in osteoblast cultures. For instance, Iso-V-LC was found to stimulate collagen type I synthesis and increase alkaline phosphatase activity, both markers of osteoblast function .

- Inhibition of Proteolysis : Iso-V-LC inhibits proteolysis induced by amino acid deprivation in liver cells, suggesting a protective role against muscle wasting and metabolic stress. At concentrations as low as 0.4 mM, Iso-V-LC demonstrated significant inhibition of proteolysis, indicating its potential utility in conditions associated with muscle loss .

- Reduction of Oxidative Stress : The compound also appears to reduce oxidative stress within cells, which is beneficial for maintaining cellular health and function. This antioxidant effect may contribute to its protective roles in various tissues, including muscle and bone .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of Iso-V-LC:

- Cell Proliferation : In human osteoblasts, Iso-V-LC significantly increased cell proliferation compared to control groups. Notably, it achieved these effects at concentrations 10-20 times lower than those required for L-carnitine .

- Collagen Production : The incorporation of -proline as a measure of collagen synthesis showed that Iso-V-LC enhances collagen production significantly more than L-carnitine at comparable doses .

- Gene Expression : Treatment with Iso-V-LC upregulated the expression of key osteogenic genes such as RUNX2 and OSX, which are essential for osteoblast differentiation and function .

Case Studies

- Isovaleric Acidemia Treatment : In patients with isovaleric acidemia, a genetic disorder characterized by the accumulation of isovaleryl-CoA due to enzyme deficiency, administration of L-carnitine (and by extension Iso-V-LC) has been shown to effectively reduce toxic metabolite levels and improve clinical outcomes. This highlights the compound's role in metabolic regulation .

- Bone Health in Aging : Research indicates that supplementation with Iso-V-LC can counteract age-related declines in bone density by enhancing osteoblast activity and promoting mineralization. This has implications for preventing osteoporosis in elderly populations .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What ethical challenges arise when translating this compound findings from animal models to human trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.